N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research on derivatives of N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has shown promising anticancer properties. A study by Ravinaik et al. (2021) designed and synthesized substituted benzamides evaluated for anticancer activity against four cancer cell lines, demonstrating moderate to excellent anticancer activities in comparison to the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Compounds related to this compound have been investigated for their antimicrobial properties. Başoğlu et al. (2013) reported on the microwave-assisted synthesis of hybrid molecules containing this compound, which showed good to moderate antimicrobial activity against test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of derivatives, including their tuberculostatic activity, have been a focus of research. Foks et al. (2004) synthesized derivatives and tested them for tuberculostatic activity, finding minimum inhibiting concentrations within a specific range, highlighting the potential for developing new therapeutic agents (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Novel Synthesis Approaches
New routes for synthesizing benzamide-based derivatives with significant biological activities have been explored. Hebishy et al. (2020) described a novel synthesis route for benzamide-based derivatives showing remarkable anti-avian influenza virus activity, marking a significant step towards developing antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Nematicidal Activity
Research into the nematicidal activity of derivatives has also been conducted, with Liu et al. (2022) reporting that specific derivatives showed good nematicidal activity against Bursaphelenchus xylophilus, offering insights into the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of action
The mode of action of indole and thiazole derivatives can vary widely depending on the specific compound and its targets. Some common modes of action include inhibiting enzyme activity, blocking receptor signaling, or interacting with DNA or RNA .
Biochemical pathways
Indole and thiazole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral activity and can interfere with viral replication pathways .
Pharmacokinetics
The ADME properties of indole and thiazole derivatives can also vary widely. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of indole and thiazole derivatives can include changes in cell signaling, gene expression, or cell viability. Some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Action environment
The action, efficacy, and stability of indole and thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c28-20(27-13-11-26(12-14-27)18-9-5-2-6-10-18)16-31-22-25-24-19(30-22)15-23-21(29)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEAAMBBLSNLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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